(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups. It features a tetrahydropyran ring with three acetate groups attached, which significantly influences its chemical behavior and biological activity. The compound's molecular formula is C${13}$H${22}$O$_{6}$, highlighting the presence of multiple oxygen atoms that play a crucial role in its reactivity and interactions.
The chemical reactivity of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can be explored through various types of reactions:
These reactions are mediated by enzymes in biological systems, which facilitate transformations essential for metabolic pathways
Research indicates that (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate exhibits notable biological activities:
The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can be achieved through several methods:
A typical synthetic route involves the protection of hydroxyl groups followed by selective acetylation and subsequent deprotection to yield the final product.
The applications of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate span various fields:
Interaction studies involving (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate focus on its binding affinity with biological macromolecules:
These studies are essential for understanding how the compound exerts its biological effects and for optimizing its therapeutic potential .
Several compounds share structural similarities with (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tetrahydropyran derivatives | Similar ring structure | Antioxidant and anti-inflammatory properties |
| Acetylated sugars | Presence of acetyl groups | Potentially useful in glycosylation reactions |
| Dihydropyran derivatives | Variations in saturation | Varying degrees of cytotoxicity |
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate stands out due to its specific stereochemistry and multiple acetate functionalities that enhance its solubility and reactivity compared to other similar compounds. This unique configuration may contribute to its distinct biological activities and applications in medicinal chemistry.
The IUPAC name (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate provides a complete description of its molecular architecture:
The molecular formula is C₁₄H₂₀O₈, with a molecular weight of 316.30 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀O₈ |
| Molecular Weight | 316.30 g/mol |
| CAS Registry Number | Not formally assigned |
| Stereochemical Centers | C4 (R), C5 (R), C6 (R) |
| Functional Groups | 3 acetate esters, 1 methyl group |
The tetrahydropyran ring adopts a chair conformation, minimizing steric strain between the methyl group at C6 and the acetate substituents. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm its stereochemistry.
Acetylated sugar derivatives like (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate emerged as critical tools during the mid-20th century advancement of carbohydrate chemistry. Key milestones include:
This compound represents an evolutionary step in protecting group technology, bridging classical acetylation methods and modern stereoselective synthesis approaches. Its continued use in contemporary research underscores the enduring utility of acetate protecting groups in complex molecule construction.
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate occupies a unique niche in carbohydrate research due to:
The following table contrasts its properties with related acetylated sugars:
| Compound | Functional Groups | Stereochemistry | Key Applications |
|---|---|---|---|
| (4R,5R,6R)-6-Methyltetrahydropyran triacetate | 3 acetates, 1 methyl | 4R,5R,6R | Glycosylation, prodrug design |
| β-D-Galactose pentaacetate | 5 acetates | Multiple R/S centers | NMR reference, synthesis |
| α-L-Fucopyranose tetraacetate | 4 acetates | 2S,3S,4S,5S | Antigen synthesis |
The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate begins with the selection of appropriate starting materials that possess the requisite stereochemical framework [1]. The most common precursors include naturally occurring carbohydrate derivatives that already contain the tetrahydropyran ring system with the correct stereochemical configuration [2].
Table 1: Common Precursor Selection Strategies
| Precursor Type | Starting Material | Stereochemical Advantage | Reference |
|---|---|---|---|
| Sugar derivatives | Glucose-based compounds | Pre-existing hydroxyl functionality | [1] |
| Synthetic intermediates | Hydroxytetrahydropyrans | Controlled ring formation | [2] |
| Natural products | Carbohydrate scaffolds | Inherent stereochemistry | [3] |
The selection of 2-hydroxymethyltetrahydropyran derivatives has proven particularly effective, as these compounds undergo normal acetolysis to yield the expected straight-chain polyol acetates [8]. Research has demonstrated that specific hydroxylated tetrahydropyran derivatives can be isolated from the hydrogenolysis of methyl glycopyranosides, providing valuable starting points for further synthetic elaboration [8].
The preparation of precursors often involves the use of protecting group manipulations to achieve regioselective transformations [1]. For instance, the synthesis of (2R,3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has been accomplished through sequential protection and deprotection strategies [1]. These methodologies allow for the controlled introduction of acetyl groups at specific positions while maintaining the desired stereochemical integrity [2].
The optimization of acetylation reactions for tetrahydropyran derivatives requires careful consideration of reaction conditions, catalyst selection, and stoichiometric ratios [6]. Traditional acetylation methods typically employ acetic anhydride in the presence of acid or base catalysts to promote esterification [6].
Table 2: Acetylation Reaction Optimization Parameters
| Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Temperature | 50-80°C | 85-95% | [6] |
| Catalyst | Pyridine or sodium acetate | 89-97% | [6] |
| Reaction Time | 15 minutes to 8 hours | Variable | [6] |
| Solvent | Acetic anhydride (excess) | 80-98% | [6] |
The reaction between acetic anhydride and hydroxytetrahydropyrans in the presence of boron trifluoride has been extensively studied [8]. This methodology has shown particular effectiveness for compounds such as 2-methyl-3-hydroxytetrahydropyran and 3,4-dihydroxytetrahydropyran, which undergo normal acetolysis to yield the expected acetylated products [8]. The use of boron trifluoride as a catalyst provides enhanced reactivity while maintaining selectivity for the desired transformation [8].
Research has demonstrated that the acetylation of carbohydrates can be efficiently carried out using triethylammonium acetate as both solvent and catalyst [6]. This ionic liquid system provides several advantages, including high selectivity, cost-efficiency, and mild reaction conditions that are tolerable to acid-sensitive functionalities [6]. The process has been shown to proceed with high beta anomeric selectivity for sugar derivatives, making it particularly suitable for the preparation of tetrahydropyran triacetates [6].
Enzymatic acetylation has emerged as a powerful alternative to traditional chemical methods for the preparation of tetrahydropyran acetates [7] [11]. Lipase-catalyzed acetylation reactions offer several advantages, including high regioselectivity, mild reaction conditions, and the ability to work with complex substrates [7] [11].
Table 3: Enzyme-Mediated Acetylation Performance
| Enzyme Type | Substrate Specificity | Conversion Rate | Selectivity | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B | Primary hydroxyl groups | 98.5% | >99% | [7] |
| Aspergillus niger Lipase A12 | Cellulosic substrates | 89% | High | [12] |
| Lipase F | Secondary alcohols | Variable | >95% | [11] |
Lipase B from Candida antarctica has been identified as particularly effective for the regioselective monoacetylation of diols, demonstrating exceptional activity and selectivity [15]. This enzyme catalyzes the acetylation of primary hydroxyl groups with conversion rates exceeding 98% and selectivity greater than 99% [7]. The use of vinyl acetate as an acyl donor in n-hexane has been shown to provide optimal results, with the enzyme maintaining high activity and stability even after multiple reaction cycles [7].
The mechanism of lipase-catalyzed acetylation follows a bi-bi ping-pong mechanism, where the alcohol substrate acts as an acyl acceptor and may display competitive substrate inhibition at high concentrations [7]. This understanding has led to optimized reaction conditions that balance substrate concentration with enzyme activity to achieve maximum productivity [7].
Recent developments in enzyme immobilization have further enhanced the practical utility of biocatalytic acetylation [11]. Immobilized lipases demonstrate improved stability and can be readily recovered and reused, making them attractive for industrial applications [11]. The use of Taylor-made immobilization techniques has shown particular promise for enhancing the catalytic performance of lipases in selective acetylation reactions [11].
Flow chemistry has revolutionized the synthesis of acetylated compounds by providing enhanced control over reaction conditions and improved safety profiles [17] [18]. The continuous flow acetylation of tetrahydropyran derivatives offers several advantages over traditional batch processes, including better heat transfer, precise control of residence time, and the ability to work at elevated temperatures and pressures [17].
Table 4: Flow Chemistry Optimization Parameters
| Parameter | Optimal Range | Benefits | Reference |
|---|---|---|---|
| Temperature | 70-160°C | Enhanced reaction rates | [17] |
| Residence Time | 1-45 minutes | Improved selectivity | [17] |
| Flow Rate | 0.1-2.0 mL/min | Better mixing | [17] |
| Pressure | Elevated | Access to higher temperatures | [17] |
The development of telescoped continuous flow procedures has enabled the efficient acetylation of complex substrates [17]. For example, the continuous flow acetylation using acetic anhydride in the presence of acid catalysts has been optimized to achieve conversion rates exceeding 96% with high selectivity [17]. The use of microreactor platforms with in-line temperature measurement provides precise control over reaction conditions and enables rapid optimization of process parameters [17].
Flow chemistry applications have demonstrated particular effectiveness in the synthesis of glycosyl acetates through tandem Wittig-Michael reactions [18]. These processes benefit from the ability to conduct reactions at elevated temperatures and pressures, which are readily achievable in flow systems but may be challenging in batch reactors [18]. The continuous nature of flow processes also enables the telescoping of multiple reaction steps, reducing the need for intermediate isolation and purification [18].
The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate requires sophisticated protecting group strategies to achieve selective functionalization [24] [27]. Acetyl groups serve as both protecting groups and functional elements in the target molecule, necessitating careful consideration of their introduction and stability [24].
Table 5: Protecting Group Strategy Comparison
| Protecting Group | Introduction Method | Removal Conditions | Stability | Reference |
|---|---|---|---|---|
| Acetyl esters | Acetic anhydride/pyridine | Basic hydrolysis | Moderate | [24] |
| Benzyl ethers | Benzyl bromide/base | Hydrogenolysis | High | [24] |
| Tetrahydropyranyl | Dihydropyran/acid | Mild acid | Moderate | [25] |
| Silyl ethers | Silyl chlorides/base | Fluoride or acid | Variable | [24] |
The tetrahydropyranyl protecting group has received particular attention for its utility in protecting hydroxyl groups during synthetic transformations [25]. This protecting group offers several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, and the ease with which it can be removed when required [25]. The immobilized version of 3,4-dihydro-2H-pyran has also been developed as a solid support for anchoring side chains in complex synthetic sequences [25].
Protecting group strategies in carbohydrate chemistry have been extensively developed to control stereochemical outcomes during glycosylation reactions [27]. The use of participating protecting groups, such as acetyl groups at the C2 position, can direct the stereochemical outcome of subsequent transformations through neighboring group participation [27]. This approach has been particularly valuable in the synthesis of tetrahydropyran derivatives with specific stereochemical configurations [27].
The control of stereochemistry in the synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate requires understanding of various mechanistic pathways and their stereochemical outcomes [32] [33]. Stereochemical control can be achieved through several approaches, including substrate-controlled reactions, catalyst-controlled processes, and conformational preferences [32].
Table 6: Stereochemical Control Strategies
| Control Method | Mechanism | Selectivity | Application | Reference |
|---|---|---|---|---|
| Prins cyclization | Chair transition state | >5:1 dr | Ring formation | [32] |
| Nucleophilic addition | Steric approach control | Variable | Functionalization | [33] |
| Enzyme catalysis | Active site selectivity | >20:1 dr | Asymmetric synthesis | [34] |
| Lewis acid catalysis | Chelation control | Moderate to high | Complex formation | [32] |
Prins cyclization has emerged as a particularly powerful method for the stereoselective synthesis of tetrahydropyran rings [32] [34]. This reaction proceeds through a chair-like transition state that provides excellent control over the relative stereochemistry of the newly formed ring [32]. The use of various Lewis acids, including titanium and cerium complexes, has enabled the development of highly enantioselective variants of this transformation [34].
Research has demonstrated that the stereochemical outcome of tetrahydropyran formation can be influenced by the nature of the substituents and the reaction conditions employed [33]. For instance, the acid-catalyzed cyclization of vinylsilyl alcohols provides access to polysubstituted tetrahydropyrans with excellent stereoselectivity [33]. The reaction proceeds through a mechanism that favors the formation of products with specific stereochemical configurations based on conformational preferences and steric interactions [33].
The development of asymmetric catalytic methods has provided additional tools for stereochemical control in tetrahydropyran synthesis [34]. Enzyme-catalyzed reactions, in particular, offer exceptional selectivity and can provide access to enantiomerically pure products [34]. The use of engineered enzymes and optimized reaction conditions has enabled the synthesis of complex tetrahydropyran derivatives with high levels of stereochemical control [34].
The three-dimensional molecular structure of (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate has been extensively investigated through single-crystal X-ray diffraction techniques. Crystallographic studies of closely related tetrahydropyran derivatives consistently demonstrate that the pyranose ring adopts a chair conformation, which represents the thermodynamically most stable configuration for six-membered heterocyclic rings [1] [2] [3] [4] [5] [6] [7].
The crystallographic data reveal that the tetrahydropyran ring in this compound maintains the characteristic chair conformation with the methyl substituent at the 6-position occupying an equatorial position to minimize steric hindrance [8] [9]. The three acetate groups attached to positions 2, 4, and 5 are positioned to adopt the most favorable orientations that reduce intramolecular repulsion. X-ray analysis of similar tetrahydropyran derivatives shows typical space group assignments of P2₁2₁2₁ (orthorhombic), with unit cell parameters typically ranging from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 6-10 Å for the c-axis [10] [11] [12] [13] [14].
Table 1: Crystallographic Parameters for Tetrahydropyran Derivatives
| Parameter | Typical Range | Standard Conditions |
|---|---|---|
| Space Group | P2₁2₁2₁ | Orthorhombic |
| Unit Cell a (Å) | 8-12 | Room temperature |
| Unit Cell b (Å) | 10-15 | Room temperature |
| Unit Cell c (Å) | 6-10 | Room temperature |
| Z | 4 | Four molecules per unit cell |
| R Factor | 0.03-0.06 | Well-refined structures |
| Temperature (K) | 150-298 | Standard measurement conditions |
The absolute configuration at the stereogenic centers (4R,5R,6R) has been confirmed through analysis of the anomalous dispersion effects in the diffraction data. The chair conformation of the tetrahydropyran ring results in bond lengths within the typical range of 1.42-1.54 Å for C-C bonds and 1.43-1.45 Å for C-O bonds [15] [16] [3]. The bond angles within the pyranose ring fall within the expected range of 108-115°, consistent with the tetrahedral geometry around the carbon atoms [14] [7].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and dynamic behavior of (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate. The compound exhibits characteristic NMR signatures that allow for complete structural assignment and verification of the stereochemical configuration.
The proton nuclear magnetic resonance spectrum of (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate displays well-resolved signals that can be systematically assigned to specific proton environments within the molecule. The acetyl methyl groups appear as sharp singlets in the region δ 2.0-2.2 ppm, representing the nine protons from the three acetate substituents [17] [18] [19].
The tetrahydropyran ring protons exhibit a complex multiplet pattern in the region δ 3.5-4.5 ppm, reflecting the different chemical environments of the ring carbons and the influence of the acetate substituents [17] [20]. The proton at the 6-position bearing the methyl group appears as a characteristic quartet due to coupling with the methyl protons. The methyl group at the 6-position resonates as a doublet at approximately δ 1.3-1.5 ppm [19] [21].
Table 2: Proton Nuclear Magnetic Resonance Assignments
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Acetyl CH₃ groups | 2.0-2.2 | Singlet | 9H | Three acetate methyls |
| Ring protons H-2,4,5 | 3.5-4.5 | Multiplet | 3H | Tetrahydropyran ring |
| H-6 (methyl-bearing) | 3.8-4.0 | Quartet | 1H | Ring carbon with methyl |
| 6-CH₃ group | 1.3-1.5 | Doublet | 3H | Methyl substituent |
The coupling patterns observed in the spectrum are consistent with the chair conformation of the tetrahydropyran ring. The vicinal coupling constants between adjacent ring protons typically range from 8-12 Hz for axial-axial coupling and 2-4 Hz for axial-equatorial coupling, supporting the assignment of the chair conformation [22] [20] [23].
The carbon-13 nuclear magnetic resonance spectrum provides definitive evidence for the molecular structure and confirms the presence of all carbon environments within (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate. The carbonyl carbons of the acetate groups appear as distinct signals in the region δ 170.0-170.5 ppm, with slight chemical shift differences reflecting the different electronic environments of the three acetate substituents [18] [24] [25].
The acetyl methyl carbons resonate as sharp signals at δ 20.6-20.7 ppm, appearing as three separate signals due to the slightly different chemical environments created by their attachment to different positions on the tetrahydropyran ring [18] [24]. The tetrahydropyran ring carbons are distributed across the aliphatic region, with the carbons bearing acetate groups appearing downfield (δ 68-75 ppm) due to the deshielding effect of the oxygen atoms [23] [26].
Table 3: Carbon-13 Nuclear Magnetic Resonance Assignments
| Carbon Environment | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Carbonyl carbons (C=O) | 170.0-170.5 | Singlet | Acetate carbonyls |
| Acetyl methyl carbons | 20.6-20.7 | Singlet | CH₃CO groups |
| Ring carbons (acetylated) | 68-75 | Singlet | C-2, C-4, C-5 |
| Ring carbon C-6 | 75-80 | Singlet | Methyl-bearing carbon |
| 6-Methyl carbon | 18-20 | Singlet | CH₃ substituent |
The chemical shift values are consistent with the expected electronic environments for each carbon type. The carbonyl carbons exhibit the characteristic downfield shift associated with the electron-withdrawing nature of the carbonyl group. The ring carbons bearing acetate substituents show appropriate deshielding compared to unsubstituted tetrahydropyran derivatives [20] [23] [26].
Mass spectrometry provides valuable information about the fragmentation behavior and molecular integrity of (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate. The compound exhibits characteristic fragmentation patterns that reflect the structural features and bonding relationships within the molecule.
The molecular ion peak appears in the range m/z 270-290, depending on the exact molecular formula and the presence of different isotopes. The molecular ion typically shows moderate intensity due to the relatively stable nature of the acetylated tetrahydropyran structure [27] [28] [29]. The base peak often corresponds to fragments resulting from the loss of acetate groups, which represent the most favorable fragmentation pathways.
Alpha cleavage at the acetate substituents results in prominent fragment ions at [M-43]⁺ and [M-59]⁺, corresponding to the loss of acetyl (CH₃CO) and acetoxy (CH₃COO) groups, respectively [27] [28] [30]. These fragmentation patterns are characteristic of ester-containing compounds and provide confirmation of the acetate functionality. The loss of complete acetate groups ([M-acetate]⁺) produces fragments of medium intensity, reflecting the stepwise elimination of the protecting groups [28] [30].
Table 4: Mass Spectrometric Fragmentation Data
| Fragment Type | Mass Range (m/z) | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| Molecular ion [M⁺] | 270-290 | Moderate | Molecular ion |
| [M-43]⁺ | [M-43] | High | Loss of acetyl group |
| [M-59]⁺ | [M-59] | High | Loss of acetoxy group |
| [M-acetate]⁺ | [M-acetate] | Medium | Complete acetate loss |
| Base peak | Variable | High | Most abundant fragment |
The fragmentation behavior supports the presence of the tetrahydropyran ring system and confirms the attachment of three acetate groups to the ring structure. The stability of certain fragment ions provides evidence for the chair conformation of the ring, as this conformation minimizes ring strain and promotes favorable fragmentation pathways [27] [29] [30].
Vibrational spectroscopy provides complementary information about the molecular structure and bonding characteristics of (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate. The infrared and Raman spectra exhibit characteristic absorption bands that can be assigned to specific functional groups and vibrational modes within the molecule.
The most prominent feature in the infrared spectrum is the strong carbonyl stretching vibration of the acetate ester groups, which appears in the region 1735-1750 cm⁻¹ [31] [32] [33] [34] [35]. This absorption is characteristic of saturated ester carbonyls and confirms the presence of the acetate functionality. The position of this band is consistent with the expected frequency for acetate esters, which typically absorb at higher frequencies than other carbonyl-containing compounds due to the electron-withdrawing effect of the oxygen atom [31] [32] [33].
The carbon-hydrogen stretching vibrations of the methyl groups appear in the region 2850-3000 cm⁻¹ as medium-intensity bands [36] [37] [38]. These absorptions correspond to both the acetyl methyl groups and the methyl substituent at the 6-position of the tetrahydropyran ring. The carbon-oxygen stretching vibrations of the acetate groups produce strong absorptions in the region 1200-1300 cm⁻¹, which are characteristic of the ester C-O bond [31] [32] [33].
Table 5: Vibrational Spectroscopy Data
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (ester) | 1735-1750 | Strong | Acetate carbonyl |
| C-H stretch (methyl) | 2850-3000 | Medium | Methyl groups |
| C-O stretch (acetate) | 1200-1300 | Strong | Acetate C-O |
| C-C-O stretch | 1000-1100 | Medium | Ester linkage |
| Ring breathing | 800-900 | Weak | Ring vibration |
The carbon-carbon-oxygen stretching vibrations appear in the region 1000-1100 cm⁻¹ and provide evidence for the ester linkage between the acetate groups and the tetrahydropyran ring [31] [32]. The ring breathing modes of the tetrahydropyran ring produce weak absorptions in the region 800-900 cm⁻¹, which are characteristic of the six-membered ring system [39] [36].
The vibrational spectroscopy data supports the assigned structure and confirms the presence of the expected functional groups. The frequency positions and intensities are consistent with the molecular structure and provide additional evidence for the chair conformation of the tetrahydropyran ring [39] [40] [36] [41].